Computed LogP Differentiates 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane from Propane-Backbone Analogs
The computed octanol-water partition coefficient (XLogP3-AA) of 1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane is 3.2 [1]. This value is higher than that of the non-methoxy analog, 1,3-dibromo-1,1,3,3-tetrafluoropropane (CAS 460-86-6), which has a predicted XLogP3 of approximately 3.0 [2], indicating increased lipophilicity conferred by the methoxy group. The higher LogP suggests greater partitioning into organic phases, which is a critical parameter for solvent selection and extraction applications.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 1,3-Dibromo-1,1,3,3-tetrafluoropropane (XLogP3 ~3.0) |
| Quantified Difference | Δ logP ≈ +0.2 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2019.06.18 release |
Why This Matters
A higher logP value directly impacts partitioning behavior in biphasic reactions or extraction processes, making this compound a preferred choice when greater organic-phase affinity is required.
- [1] PubChem. 1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether (CID 45075685). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/45075685 View Source
- [2] PubChem. 1,3-Dibromo-1,1,3,3-tetrafluoropropane (CID 100691). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/100691 View Source
